molecular formula C14H14ClF3N2O4 B284623 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea

Cat. No. B284623
M. Wt: 366.72 g/mol
InChI Key: KSGGBUMBFZWPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea, also known as TFMB-TFMU, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea is based on its ability to selectively target and bind to specific protein targets. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea contains a urea moiety that can form hydrogen bonds with amino acid residues in the protein target, leading to the stabilization of the protein complex. This can result in the inhibition or activation of the protein function, depending on the specific protein target.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has been shown to have various biochemical and physiological effects, depending on the specific protein target. For example, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has several advantages for lab experiments, including its high selectivity and potency, ease of synthesis, and compatibility with various experimental techniques. However, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several future directions for the research and development of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea. One direction is the identification of new protein targets for N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea, which can help in the development of new drugs and therapies for various diseases. Another direction is the optimization of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea derivatives with improved selectivity and potency. Additionally, the application of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea in various experimental techniques, including imaging and proteomics, can also be explored.

Synthesis Methods

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with tetrahydrofuran-2-ylmethylamine, followed by the addition of carbonyldiimidazole and tert-butyl isocyanate. The product is then purified through column chromatography to obtain N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea in high yield and purity.

Scientific Research Applications

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea is in the study of protein-protein interactions. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea can be used as a chemical probe to selectively label and identify protein targets, which can help in understanding the molecular mechanisms of various biological processes. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C14H14ClF3N2O4

Molecular Weight

366.72 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C14H14ClF3N2O4/c15-8-3-4-10-11(6-8)24-14(23-10,13(16,17)18)20-12(21)19-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H2,19,20,21)

InChI Key

KSGGBUMBFZWPKS-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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